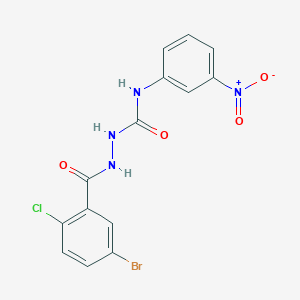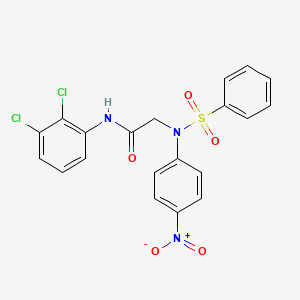
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide
Übersicht
Beschreibung
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide, also known as BNCB, is a chemical compound that has been extensively studied in the field of biochemistry. BNCB is a hydrazine derivative that has been used as a tool to investigate various biological pathways.
Wirkmechanismus
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide inhibits the activity of various enzymes by forming covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity, which can lead to downstream effects on cellular signaling pathways. 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to modulate the activity of ROS in cells, which can affect cellular signaling pathways.
Biochemical and Physiological Effects:
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can affect cellular signaling pathways. 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to modulate the activity of ROS in cells, which can affect cellular signaling pathways. Additionally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of PTPs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used to investigate various biological pathways. Additionally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments. It is a relatively toxic compound, and caution should be taken when handling it. Additionally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide may not be suitable for all experiments, as its effects may be too broad for some studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide. One area of research could be to investigate the use of 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide in cancer therapy. 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have anti-cancer properties, and further research could lead to the development of new cancer treatments. Additionally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide could be used to investigate the role of PTPs in other diseases, such as diabetes and autoimmune disorders. Finally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide could be used to investigate the role of ROS in aging and age-related diseases. Overall, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide is a valuable tool for investigating various biological pathways and has the potential to lead to new discoveries in the field of biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively used as a tool to investigate various biological pathways. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has also been used to study the role of reactive oxygen species (ROS) in cellular signaling pathways. Additionally, 2-(5-bromo-2-chlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarboxamide has been used to investigate the role of protein tyrosine phosphatases (PTPs) in cancer development.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-chlorobenzoyl)amino]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN4O4/c15-8-4-5-12(16)11(6-8)13(21)18-19-14(22)17-9-2-1-3-10(7-9)20(23)24/h1-7H,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBJKFWETPJKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~4~-(3,4-dichlorophenyl)-N~2~-[2-(dimethylamino)ethyl]asparagine](/img/structure/B4132108.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B4132110.png)
![3-[(4-bromophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4132115.png)


![ethyl 5-benzyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132143.png)
![2-amino-7-hydroxy-4',4',6',8'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4132165.png)
![methyl 4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B4132173.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4132182.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]piperidine](/img/structure/B4132206.png)